molecular formula C11H11N3O2S2 B2569604 4-amino-5-tosylpyrimidine-2(1H)-thione CAS No. 67960-29-6

4-amino-5-tosylpyrimidine-2(1H)-thione

Cat. No.: B2569604
CAS No.: 67960-29-6
M. Wt: 281.35
InChI Key: SNPXVSJVWXVSIB-UHFFFAOYSA-N
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Description

4-amino-5-tosylpyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.35. The purity is usually 95%.
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Scientific Research Applications

Chemosensor Development

The design and utilization of chemosensors based on pyrimidine derivatives have been explored for the detection and quantification of various analytes. For instance, naphthalimide-based chemosensors, which incorporate pyrimidine structures, have been critically reviewed for their applications in colorimetric and fluorescent anion sensing. These chemosensors exploit the photophysical properties of the pyrimidine moiety for sensing applications in both organic and aqueous solutions, as well as in polymeric networks such as hydrogels. They have shown potential in detecting small biomolecules like amino acids and in binding to proteins or polyanions such as DNA, suggesting their utility in therapeutic and diagnostic applications (Duke et al., 2010).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on synthesizing novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives starting from pyrimidine-2(1H)-thione derivatives. These compounds have demonstrated a range of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, making them significant in the development of new drugs for various diseases. The synthesis process involves nucleophilic attack mechanisms that lead to the creation of compounds with high physiological activity, particularly in cardiovascular health (Önal et al., 2008).

DNA Structure and Dynamics

The photophysical and photochemical properties of thionucleobases, such as 4-thiouracil, which are closely related to pyrimidine derivatives, have been investigated for their roles in probing DNA structures and nucleic acid-protein interactions. These studies utilize time-resolved IR spectroscopy and density functional theory (DFT) to understand the dynamics of DNA and the effects of local environment changes on fluorescence. Such research underscores the importance of pyrimidine and its derivatives in studying biological functions and the mechanisms of photochemical reactions relevant to photodynamic therapy and DNA photodamage (Zou et al., 2014).

Properties

IUPAC Name

6-amino-5-(4-methylphenyl)sulfonyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-7-2-4-8(5-3-7)18(15,16)9-6-13-11(17)14-10(9)12/h2-6H,1H3,(H3,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXVSJVWXVSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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